2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one
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Overview
Description
2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of the benzothiazole and piperidine intermediates. The benzothiazole moiety can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives. The piperidine ring is often introduced via nucleophilic substitution reactions involving piperidine and suitable electrophiles.
The final step involves the coupling of the benzothiazole and piperidine intermediates with a cyclopropyl-substituted dihydropyridazinone. This step may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and reaction conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new drugs.
Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents.
Industry: The compound’s unique structure may make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one depends on its specific application. In a biological context, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives, piperidine-containing molecules, and dihydropyridazinone analogs. Examples include:
- 2-(1,3-Benzothiazol-2-yl)-4,5-dihydro-1H-imidazole
- 4-(1,3-Benzothiazol-2-yl)piperidine
- 6-Cyclopropyl-2,3-dihydropyridazin-3-one
Uniqueness
What sets 2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one apart is its unique combination of these three distinct moieties, which may confer unique chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
2-[[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl]-6-cyclopropylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c26-20-6-5-17(15-1-2-15)23-25(20)12-14-7-9-24(10-8-14)21(27)16-3-4-18-19(11-16)28-13-22-18/h3-6,11,13-15H,1-2,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YELSWDOELYLTKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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